Perfluoro(allylbenzene)

Description

The exact mass of the compound Perfluoro(allylbenzene) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Perfluoro(allylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(allylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

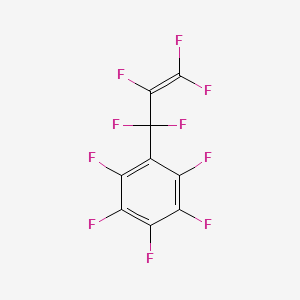

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBYJDZKRNITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379760 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-41-6 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluoro(allylbenzene): Structure, Properties, and Synthesis

Introduction: The Unique Standing of Perfluoro(allylbenzene) in Fluorine Chemistry

Perfluoro(allylbenzene) (C₉F₁₀) is a highly fluorinated aromatic compound that occupies a unique niche in the landscape of chemical synthesis and materials science. It is distinguished by the presence of two key functional moieties: a perfluorinated benzene ring and a perfluorinated allyl group. This combination imparts a remarkable set of properties, including exceptional chemical and thermal stability, low surface tension, and distinct reactivity conferred by the allylic double bond.[1] For researchers, scientists, and drug development professionals, understanding the nuanced molecular structure and characteristics of this compound is paramount for harnessing its potential.

This guide provides a comprehensive technical overview of perfluoro(allylbenzene), moving beyond a simple data sheet to explain the causality behind its properties and the rationale for its synthetic methodologies. We will delve into its precise molecular identity, physicochemical properties, a detailed synthesis protocol, and critical safety considerations, offering field-proven insights for its practical application.

Section 1: Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental identifiers and physical properties is the bedrock of its application in any research or development setting.

Core Identification

Perfluoro(allylbenzene) is systematically named 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene . Its core identifiers are crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value | Source |

| Molecular Formula | C₉F₁₀ | [1][2] |

| Molecular Weight | 298.08 g/mol | [1][2] |

| CAS Number | 67899-41-6 | [2][3] |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |

| InChI | 1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | [4] |

| InChI Key | WRHBYJDZKRNITP-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | [2] |

Physicochemical Properties

The complete fluorination of the allylbenzene scaffold dramatically alters its physical properties compared to its hydrocarbon analog. The high electronegativity of fluorine atoms reduces intermolecular forces (van der Waals forces), leading to properties that are advantageous in many applications.

| Property | Value | Notes |

| Physical Form | Clear, colorless to light yellow/orange liquid | [3] |

| Boiling Point | 136 - 138 °C | [5][6] |

| Melting Point | -38 °C | [5] |

| Density | 1.708 g/mL at 20 °C | [3] |

| Refractive Index | 1.3820 - 1.3870 at 20 °C | [3][7] |

| Water Solubility | Insoluble | [2][3] |

Section 2: Molecular Structure and Spectroscopic Expectations

The three-dimensional arrangement of atoms and the electronic environment of the fluorine nuclei define the reactivity and analytical fingerprint of perfluoro(allylbenzene).

Structural Diagram

The structure consists of a planar pentafluorophenyl ring attached to a pentafluoropropenyl group. The C-F bonds are significantly stronger and shorter than C-H bonds, leading to high thermal and chemical stability.

Expected Spectroscopic Signature

-

¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8] The spectrum of perfluoro(allylbenzene) is expected to be complex, with distinct regions for the aromatic and aliphatic fluorines.

-

Aromatic Region: The five fluorine atoms on the benzene ring will exhibit complex splitting patterns due to ortho-, meta-, and para- F-F coupling. Chemical shifts for fluorobenzenes typically appear between -80 and -170 ppm relative to CFCl₃.[9]

-

Aliphatic/Vinylic Region: The five fluorines on the allyl group (-CF₂-CF=CF₂) will also show distinct signals. The vinylic fluorines will have characteristic shifts and coupling constants, while the CF₂ group will appear as a separate multiplet, likely coupled to the adjacent vinylic fluorine.[9]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion (M⁺) peak at m/z = 298, owing to the stability of the perfluorinated aromatic system. Fragmentation pathways would likely involve the loss of fluorine atoms (-19 amu) or small fluorocarbon fragments like CF₃ (-69 amu). The fragmentation of the perfluoroallyl side chain would provide key structural information.[10]

Section 3: Synthesis of Perfluoro(allylbenzene)

The synthesis of perfluorinated compounds presents unique challenges due to the high reactivity of fluorinating agents and the high exothermicity of C-H to C-F bond replacement.[1] Direct fluorination is a primary method for producing perfluoro(allylbenzene) from its hydrocarbon precursor.

Overview of Synthetic Approaches

Several routes exist for the synthesis of perfluoro(allylbenzene), each with distinct advantages and applications:

-

Direct Fluorination: The most fundamental approach, involving the reaction of allylbenzene with elemental fluorine (F₂). This method is highly exothermic and requires specialized equipment for control.[1]

-

Palladium-Catalyzed Reactions: Heck-type couplings can be used to join a perfluorinated aryl halide with an allylic compound, offering a more controlled, modular approach.[1]

-

Nucleophilic Displacement: Involves the substitution of a halogen on a perfluorinated compound with a nucleophile containing the allyl group.[1]

Experimental Protocol: Liquid-Phase Direct Fluorination

The liquid-phase direct fluorination method offers superior control over the highly exothermic reaction compared to gas-phase methods. This protocol is based on established principles of direct fluorination in inert solvents.[1]

Objective: To synthesize perfluoro(allylbenzene) via the complete fluorination of allylbenzene using elemental fluorine in an inert perfluorocarbon solvent.

Causality Behind Experimental Choices:

-

Inert Solvent (e.g., Perfluorodecalin): Acts as a heat sink to manage the reaction's high exothermicity, preventing thermal runaway and decomposition. Its insolubility with the starting material and by-product (HF) aids in separation.

-

Inverse Addition: Allylbenzene is added slowly to a solvent already saturated with fluorine gas. This ensures that fluorine is always in excess, promoting complete fluorination and minimizing the formation of partially fluorinated, potentially hazardous byproducts.

-

UV Irradiation: Provides the energy for the homolytic cleavage of the F-F bond, initiating the radical chain reaction required for fluorination.

-

Nitrogen Purge: Used initially to create an inert atmosphere and subsequently to dilute the highly reactive fluorine gas to a manageable concentration.

Step-by-Step Methodology:

-

Reactor Setup: A specialized fluorination reactor, constructed from fluorine-resistant materials (e.g., Monel, Hastelloy, or PFA), equipped with a mechanical stirrer, gas inlet/outlet, a dropping funnel, a UV lamp, and a cooling system is required.

-

Inerting: The reactor is charged with an inert fluorocarbon solvent (e.g., perfluorodecalin) and thoroughly purged with dry nitrogen gas to remove all oxygen and moisture.

-

Fluorine Saturation: A mixture of elemental fluorine (e.g., 10-20% in N₂) is bubbled through the stirred solvent at a controlled temperature (typically -15 to 0 °C). The UV lamp is turned on to initiate radical formation.

-

Substrate Addition: A solution of allylbenzene in an inert solvent is added dropwise from the dropping funnel into the fluorine-saturated solvent over several hours. The temperature must be carefully monitored and maintained throughout the addition.

-

Reaction Completion: After the addition is complete, the fluorine gas flow is maintained for an additional period (e.g., 1-2 hours) to ensure complete conversion.

-

Workup: The reaction mixture is purged with nitrogen to remove excess fluorine and the highly corrosive byproduct, hydrogen fluoride (HF). The mixture is then carefully washed with ice water or a dilute aqueous solution of sodium bisulfite to neutralize any remaining reactive species.

-

Purification: The lower, fluorocarbon phase is separated. The crude perfluoro(allylbenzene) is isolated from the solvent by fractional distillation. Further purification can be achieved using gas chromatography if ultra-high purity is required.[1]

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics [beilstein-journals.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Practical Guide to the Synthesis of Perfluoro(allylbenzene) for Advanced Applications

For Distribution to Researchers, Scientists, and Professionals in Drug Development

Abstract

Perfluoro(allylbenzene), a key fluorinated building block, possesses unique electronic properties and chemical stability, making it a valuable component in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. This guide provides a detailed, in-depth exploration of a reliable synthetic route to perfluoro(allylbenzene), starting from commercially available materials. We will delve into the mechanistic underpinnings of the core reactions, present a validated, step-by-step experimental protocol, and offer insights gleaned from practical laboratory experience. The methodologies described herein are designed to be self-validating, ensuring reproducibility and a high degree of purity in the final product.

Introduction: The Significance of Perfluoro(allylbenzene)

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Perfluoroaromatic compounds, in particular, have found widespread use due to their distinct reactivity and electronic nature. Perfluoro(allylbenzene) serves as a versatile intermediate, enabling the introduction of the perfluorophenyl group into a variety of molecular scaffolds. Its allyl functionality provides a reactive handle for a multitude of subsequent transformations, including Heck coupling, hydroboration-oxidation, and epoxidation, thus opening avenues to a diverse array of complex fluorinated molecules.

Synthetic Strategy: A Two-Step Approach from Hexafluorobenzene

A common and efficient laboratory-scale synthesis of perfluoro(allylbenzene) commences with the readily available starting material, hexafluorobenzene. The overall transformation involves two key steps:

-

Nucleophilic Aromatic Substitution (SNAr) to form Allyloxypentafluorobenzene: Hexafluorobenzene undergoes nucleophilic attack by the allyl alcohol anion (allyloxide) to displace one of the fluorine atoms.

-

Claisen Rearrangement: The resulting allyloxypentafluorobenzene is then subjected to a thermal Claisen rearrangement to yield the desired perfluoro(allylbenzene).

This approach is favored for its relatively mild conditions and the high purity of the final product.

Mechanistic Insights

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction of hexafluorobenzene with the allyloxide ion is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Aromatic rings, typically nucleophilic, can become electrophilic and susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as fluorine atoms.[1] The highly electronegative fluorine atoms in hexafluorobenzene create a significant partial positive charge on the ring carbons, activating the ring for nucleophilic attack.[2]

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The allyloxide ion, a potent nucleophile, attacks one of the carbon atoms of the hexafluorobenzene ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine atoms.[4]

-

Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of a fluoride ion, a good leaving group in this context, yielding allyloxypentafluorobenzene.

Step 2: The Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a member of the family of[5][5]-sigmatropic rearrangements.[5][6][7] In this concerted, intramolecular process, an allyl vinyl ether or, in this case, an allyl aryl ether, undergoes a thermal rearrangement to form a γ,δ-unsaturated carbonyl compound or, in the aromatic version, an ortho-allyl phenol (or its equivalent).[8] The reaction proceeds through a cyclic, six-membered transition state.[7][8]

For allyloxypentafluorobenzene, heating initiates the[5][5]-sigmatropic shift, where the C3 of the allyl group forms a new bond with the ortho-carbon of the pentafluorophenyl ring, and the C-O bond is cleaved. This initially forms a non-aromatic cyclohexadienone intermediate. A subsequent tautomerization step, involving the migration of a fluorine atom (in this perfluorinated system), would be required to restore aromaticity and yield the final product, perfluoro(allylbenzene). However, the high strength of the C-F bond makes this unlikely. Instead, a direct rearrangement to the final product is more plausible.

Experimental Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Hexafluorobenzene is volatile and can be harmful if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Hexafluorobenzene | C₆F₆ | 186.06 | 18.6 g (0.1 mol) | ≥99% |

| Allyl alcohol | C₃H₆O | 58.08 | 6.4 g (0.11 mol) | ≥99% |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g (0.11 mol) | 60% |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

Part A: Synthesis of Allyloxypentafluorobenzene

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of nitrogen.

-

Preparation of Sodium Allyloxide: To the cooled flask, add sodium hydride (4.4 g, 0.11 mol of 60% dispersion). The mineral oil can be removed by washing with anhydrous hexanes if desired, though it is often not necessary for this reaction. Add anhydrous DMF (50 mL) to the flask.

-

Addition of Allyl Alcohol: While stirring under a nitrogen atmosphere, add allyl alcohol (6.4 g, 0.11 mol) dropwise from the dropping funnel to the sodium hydride suspension at a rate that maintains the temperature below 30 °C. The addition is exothermic, and an ice bath may be necessary for temperature control. Hydrogen gas will be evolved, so ensure adequate ventilation. Continue stirring for 30 minutes after the addition is complete to ensure complete formation of the sodium allyloxide.

-

Nucleophilic Aromatic Substitution: Add hexafluorobenzene (18.6 g, 0.1 mol) dropwise to the stirred solution of sodium allyloxide in DMF. After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. The product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (2 x 50 mL) and then with a saturated aqueous solution of ammonium chloride (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude allyloxypentafluorobenzene can be purified by vacuum distillation to yield a colorless liquid.

Part B: Synthesis of Perfluoro(allylbenzene) via Claisen Rearrangement

-

Thermal Rearrangement: Place the purified allyloxypentafluorobenzene into a round-bottom flask equipped with a reflux condenser. Heat the neat liquid to its boiling point (approximately 160-170 °C) and maintain a gentle reflux for 6-8 hours. The progress of the rearrangement can be monitored by GC or ¹⁹F NMR spectroscopy.

-

Purification: After the rearrangement is complete, cool the reaction mixture to room temperature. The product, perfluoro(allylbenzene), can be purified by vacuum distillation.

Characterization and Expected Results

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Expected Yield | Boiling Point (°C) | ¹⁹F NMR (δ, ppm) |

| Allyloxypentafluorobenzene | 75-85% | 155-157 | -154 (F-2,6), -163 (F-4), -165 (F-3,5) |

| Perfluoro(allylbenzene) | 80-90% | 145-147 | Complex multiplet |

Conclusion

The two-step synthesis of perfluoro(allylbenzene) from hexafluorobenzene via a nucleophilic aromatic substitution followed by a Claisen rearrangement is a robust and reliable method for laboratory-scale preparations. This guide has provided a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and expected outcomes. By understanding the causality behind each experimental step, researchers can confidently and safely synthesize this valuable fluorinated building block for their advanced research and development endeavors.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Perfluoro(allylbenzene) (CAS Number: 67899-41-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Synthon

Perfluoro(allylbenzene), identified by the CAS number 67899-41-6, is a highly fluorinated aromatic compound that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into the properties, synthesis, reactivity, and potential applications of Perfluoro(allylbenzene). By synthesizing technical data with practical insights, this guide aims to empower scientists to effectively harness the unique characteristics of this versatile fluorinated building block in their research endeavors.

Chemical Identity and Physicochemical Properties

Perfluoro(allylbenzene), with the molecular formula C₉F₁₀, is structurally characterized by a pentafluorophenyl group attached to a pentafluoropropenyl moiety.[1][2] This high degree of fluorination imparts significant chemical stability and unique electronic properties to the molecule.

| Property | Value | Source(s) |

| CAS Number | 67899-41-6 | [1][2] |

| Molecular Formula | C₉F₁₀ | [1][2] |

| Molecular Weight | 298.08 g/mol | [1][2] |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 136 - 138 °C | [3] |

| Melting Point | -38 °C | [3] |

| Density | 1.708 g/mL at 20 °C | |

| Solubility | Insoluble in water | [4] |

Spectroscopic Characterization: A Cursory Overview

Detailed, publicly available spectroscopic data (NMR, MS) for Perfluoro(allylbenzene) is not readily found in comprehensive databases. However, based on the known principles of NMR spectroscopy for fluorinated compounds, certain characteristic features can be anticipated.

-

¹⁹F NMR: Due to the presence of ten fluorine atoms in two distinct environments (aromatic and allylic), the ¹⁹F NMR spectrum is expected to be complex, exhibiting multiple signals with intricate coupling patterns. The chemical shifts would be indicative of the electronic environment of each fluorine nucleus.[5][6][7]

-

¹³C NMR: The ¹³C NMR spectrum would show resonances for the nine carbon atoms, with significant splitting due to coupling with adjacent fluorine atoms (¹J_CF, ²J_CF, etc.). The signals for carbons directly bonded to fluorine would appear as complex multiplets.

-

¹H NMR: As a perfluorinated compound, Perfluoro(allylbenzene) contains no hydrogen atoms, and therefore, its ¹H NMR spectrum would be devoid of signals.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M+) at m/z 298, with a fragmentation pattern characteristic of perfluorinated compounds, likely involving the loss of CF₂ and CF₃ fragments.

Synthesis of Perfluoro(allylbenzene)

The synthesis of Perfluoro(allylbenzene) can be approached through several methodologies, primarily involving the introduction of an allyl group to a perfluorinated benzene ring or the direct fluorination of a hydrocarbon precursor.

Palladium-Catalyzed Cross-Coupling

A common and versatile method for forming carbon-carbon bonds is palladium-catalyzed cross-coupling. In the context of Perfluoro(allylbenzene) synthesis, this would typically involve the reaction of a pentafluorophenyl-containing starting material with an allyl partner. A plausible synthetic route is the reaction of pentafluorophenylzinc reagent with allyl chloride or allyl bromide, often in the presence of a copper catalyst.[8]

Caption: Palladium-catalyzed synthesis of Perfluoro(allylbenzene).

Direct Fluorination

Direct fluorination of allylbenzene with elemental fluorine is another potential synthetic route. This method involves the replacement of all hydrogen atoms with fluorine. However, direct fluorination is a highly energetic process and requires specialized equipment and careful control of reaction conditions to avoid fragmentation of the carbon skeleton.

Chemical Reactivity and Synthetic Utility

The reactivity of Perfluoro(allylbenzene) is dictated by the interplay of the electron-deficient pentafluorophenyl ring and the reactive allyl group. This unique combination opens up avenues for a variety of chemical transformations.

Reactions of the Perfluorinated Aromatic Ring

The pentafluorophenyl group is highly susceptible to nucleophilic aromatic substitution (S_NAr).[9][10][11] The strong electron-withdrawing effect of the fluorine atoms activates the ring towards attack by nucleophiles. Typically, substitution occurs at the para position relative to the allyl group.

Caption: Nucleophilic aromatic substitution on Perfluoro(allylbenzene).

Reactions of the Allyl Group

The allyl group in Perfluoro(allylbenzene) can undergo reactions characteristic of alkenes, although its reactivity is modulated by the strongly electron-withdrawing perfluoroaryl substituent. Potential reactions include:

-

Electrophilic Addition: The double bond can react with electrophiles, though the rate may be slower compared to non-fluorinated allylbenzenes due to the deactivating effect of the pentafluorophenyl ring.[12]

-

Radical Reactions: The allylic position is susceptible to radical abstraction, which can initiate polymerization or other radical-mediated transformations.

-

Oxidation: The double bond can be oxidized to form epoxides, diols, or undergo cleavage depending on the oxidizing agent used.

Applications in Drug Development and Medicinal Chemistry

The incorporation of perfluorinated moieties into drug candidates is a well-established strategy to enhance their pharmacological properties.[2] Perfluoro(allylbenzene) serves as a valuable intermediate in the synthesis of complex fluorinated molecules for pharmaceutical applications.

The potential applications of Perfluoro(allylbenzene) in drug development lie in its ability to serve as a scaffold for the synthesis of novel fluorinated compounds with potential biological activity. The allyl group provides a handle for further functionalization, allowing for the construction of diverse molecular architectures.

Safety and Toxicology

As a perfluorinated compound, Perfluoro(allylbenzene) should be handled with care, following standard laboratory safety procedures.[3] It is important to note that many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and can bioaccumulate.[14][15] Toxicological studies on a wide range of PFAS have indicated potential adverse health effects.[16][17][18][19]

Handling Precautions: [3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion and Future Outlook

Perfluoro(allylbenzene) is a fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive allyl group and a stable, electron-deficient perfluoroaromatic ring makes it a versatile synthon for the construction of complex fluorinated molecules. While the full scope of its applications in drug development is still being explored, the growing importance of fluorinated pharmaceuticals suggests that compounds like Perfluoro(allylbenzene) will continue to be valuable tools for medicinal chemists. Further research into its reactivity, along with the development of detailed and accessible spectroscopic and toxicological data, will undoubtedly facilitate its broader application in the scientific community.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buy Perfluoro(allylbenzene) | 67899-41-6 [smolecule.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Perfluoro(allylbenzene), 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. digibuo.uniovi.es [digibuo.uniovi.es]

- 14. Toxicity Assessment of Mixed Exposure of Nine Perfluoroalkyl Substances at Concentrations Relevant to Daily Intake [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of Perfluoro(allylbenzene)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, fluorinated compounds have emerged as cornerstones in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, imparted by the carbon-fluorine bond, offer unparalleled stability and biological activity. Among these, perfluoro(allylbenzene) (C₉F₁₀) presents a unique combination of a perfluorinated aromatic ring and a reactive allyl group, making it a valuable synthetic intermediate. However, this distinct structure also necessitates a nuanced and rigorous approach to its handling to ensure the safety of laboratory personnel and the environment.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond generic safety data sheets to provide an in-depth understanding of the hazards associated with perfluoro(allylbenzene). By elucidating the "why" behind the "what" of safety protocols, this document aims to foster a culture of informed caution and proactive risk mitigation in the laboratory.

Unveiling the Hazard Profile: A Synthesis of Knowns and Inferred Risks

A comprehensive understanding of a compound's potential hazards is the bedrock of safe laboratory practice. While a complete toxicological profile for perfluoro(allylbenzene) is not extensively documented, a thorough analysis of its structural components—a perfluorinated aromatic system and an allyl moiety—provides critical insights into its potential risks.

The Persistent Nature of the Perfluorinated Core

Per- and polyfluoroalkyl substances (PFAS) are notorious for their environmental persistence due to the immense strength of the carbon-fluorine bond.[1][2] This inherent stability suggests that perfluoro(allylbenzene) is likely to be resistant to natural degradation processes, potentially leading to bioaccumulation.[2] Chronic exposure to certain PFAS has been linked to a range of adverse health effects, including developmental toxicity, liver damage, and immunotoxicity.[1][3] While the specific long-term effects of perfluoro(allylbenzene) are unknown, its classification as a PFAS warrants a cautious approach, assuming a potential for long-term health and environmental consequences.

The Reactive Nature of the Allyl Group

The allyl group is a site of chemical reactivity, susceptible to various transformations. Allyl compounds, in general, can be more toxic than their saturated counterparts.[4] Some allylbenzenes have been shown to be genotoxic, with their reactivity linked to the stability of carbonium ion intermediates.[5] Although allylbenzene itself is considered to have low acute toxicity, the potential for metabolic activation to reactive intermediates cannot be disregarded.[6][7] The presence of the electron-withdrawing perfluorinated ring may influence the reactivity of the allyl group in perfluoro(allylbenzene) in ways that are not yet fully understood.

Physicochemical Properties and Immediate Hazards

Understanding the physical and chemical properties of perfluoro(allylbenzene) is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Implication for Handling |

| Molecular Formula | C₉F₁₀ | High fluorine content contributes to chemical stability. |

| Molecular Weight | 298.08 g/mol | --- |

| Appearance | Colorless liquid | Spills may be difficult to see. |

| Boiling Point | 136-138 °C | Moderate volatility; potential for inhalation exposure. |

| Density | ~1.7 g/mL | Denser than water; will sink in aqueous spills. |

| Solubility | Insoluble in water | Will not readily mix with water, complicating spill cleanup. |

Table 1: Physicochemical Properties of Perfluoro(allylbenzene) and their Handling Implications.

The Pillars of Safe Handling: A Proactive and Multi-Layered Approach

A robust safety protocol for handling perfluoro(allylbenzene) is not a single action but a system of overlapping and reinforcing measures. This system encompasses engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the laboratory worker.

-

Fume Hoods: All manipulations of perfluoro(allylbenzene), including transfers, reactions, and purifications, must be conducted in a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Glove Boxes: For procedures involving larger quantities or for those that are particularly sensitive to air or moisture, the use of a glove box under an inert atmosphere is recommended.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable when working with perfluoro(allylbenzene).

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8]

-

Hand Protection: Given the potential for skin absorption and the unknown long-term effects, selecting the right gloves is critical. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or those with a silver shield lining should be considered.[9] Always consult the glove manufacturer's compatibility charts. Double-gloving is a prudent practice to enhance protection.[5]

-

Body Protection: A flame-resistant lab coat is mandatory.[5] For larger-scale operations, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[10]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a respirator with an appropriate organic vapor cartridge is required.[8][10] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Figure 1: A decision workflow for selecting appropriate Personal Protective Equipment (PPE) based on the assessed risk of exposure when handling perfluoro(allylbenzene).

Standard Operating Procedures (SOPs): The Blueprint for Safety

Detailed and rigorously followed SOPs are essential for minimizing the risk of incidents.

-

Training: All personnel must be thoroughly trained on the specific hazards of perfluoro(allylbenzene) and the established SOPs before commencing any work.[5]

-

Working Alone: Avoid working with perfluoro(allylbenzene) when alone in the laboratory, especially during high-risk procedures.

-

Storage: Store perfluoro(allylbenzene) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Containers should be tightly sealed and clearly labeled.

-

Waste Disposal: All waste containing perfluoro(allylbenzene) must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines. Do not discharge to the sewer.[11]

Reactivity and Incompatibility: Understanding the Chemical Personality

The dual nature of perfluoro(allylbenzene) dictates its reactivity profile. The perfluorinated ring is generally inert to electrophilic attack but may be susceptible to nucleophilic substitution under certain conditions. The allyl group, however, is a site of higher reactivity.

-

Oxidizing Agents: Avoid contact with strong oxidizing agents, as the allyl group can be oxidized, potentially leading to an uncontrolled reaction.

-

Thermal Decomposition: While perfluorinated compounds are generally thermally stable, high temperatures can lead to decomposition, potentially generating toxic and corrosive byproducts such as hydrogen fluoride (HF) and other fluorinated compounds.[12] All heating of perfluoro(allylbenzene) should be conducted with extreme caution and appropriate ventilation.

-

Polymerization: The allyl group can potentially undergo polymerization, especially in the presence of initiators or under conditions of heat and light. While the perfluorination may inhibit this, the possibility should be considered.

Emergency Procedures: Preparing for the Unexpected

Even with the most stringent precautions, the potential for accidental spills or exposures exists. A well-rehearsed emergency plan is crucial.

Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spills (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including double gloves, a lab coat, and eye/face protection.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or a large volume):

-

Evacuate the immediate area and alert all nearby personnel.

-

If the spill is volatile or poses an inhalation risk, evacuate the entire laboratory and activate the emergency alarm.

-

Contact the institution's emergency response team immediately.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Figure 2: A flowchart outlining the general protocol for responding to minor and major spills of perfluoro(allylbenzene).

Personnel Exposure

In the event of personnel exposure, immediate and decisive action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove all contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

Perfluoro(allylbenzene) is a valuable tool in the arsenal of the modern chemist. However, its unique chemical structure demands a commensurate level of respect and caution. By understanding the fundamental principles of its potential hazards, implementing robust and multi-layered safety protocols, and being prepared for emergencies, researchers can confidently and safely harness the potential of this versatile compound. The principles outlined in this guide are not merely a set of rules but a framework for fostering a proactive and vigilant safety culture within the research environment.

References

- 1. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. benchchem.com [benchchem.com]

- 6. ewg.org [ewg.org]

- 7. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review | MDPI [mdpi.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 10. youtube.com [youtube.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. The first quantitative investigation of compounds generated from PFAS, PFAS-containing aqueous film-forming foams and commercial fluorosurfactants in pyrolytic processes - East China Normal University [pure.ecnu.edu.cn:443]

Perfluoro(allylbenzene): A Bifunctional Building Block Forging New Frontiers in Fluorine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluoro(allylbenzene), with the chemical formula C₉F₁₀, stands as a uniquely versatile molecule at the intersection of aromatic and aliphatic fluorine chemistry.[1] Its structure, featuring a perfluorinated benzene ring attached to a pentafluoroallyl group, offers a dual-reactivity profile that distinguishes it from other fluorinated compounds.[1] This guide delves into the core characteristics of perfluoro(allylbenzene), providing insights into its synthesis, reactivity, and applications, with a comparative analysis against other fluorinated molecules.

Physicochemical Properties: A Tale of Two Moieties

The physical and chemical properties of perfluoro(allylbenzene) are a direct consequence of its hybrid structure. The perfluorinated aromatic ring imparts high thermal stability, chemical inertness, and a strong electron-withdrawing character, while the allyl group provides a reactive handle for a variety of chemical transformations.[1][2]

| Property | Perfluoro(allylbenzene) | Allylbenzene | Hexafluorobenzene |

| Molecular Formula | C₉F₁₀ | C₉H₁₀ | C₆F₆ |

| Molecular Weight ( g/mol ) | 298.08[1][3] | 118.18[4] | 186.06 |

| Boiling Point (°C) | 168.5 (Predicted)[3] | 156-157 | 80-82 |

| Density (g/mL at 20°C) | 1.708[3] | 0.892 | 1.613 |

| Refractive Index (n20/D) | 1.383[3] | 1.513 | 1.377 |

| Water Solubility | Insoluble[3] | Insoluble | Insoluble |

Table 1: Comparison of the physical properties of Perfluoro(allylbenzene) with its non-fluorinated analog, Allylbenzene, and a common perfluorinated aromatic, Hexafluorobenzene.

The high density and boiling point of perfluoro(allylbenzene) compared to allylbenzene are characteristic of perfluorinated compounds, resulting from the increased molecular weight and strong intermolecular forces.

Synthesis of Perfluoro(allylbenzene)

Several synthetic routes have been developed for the preparation of perfluoro(allylbenzene).

Direct Fluorination

Direct fluorination of allylbenzene with elemental fluorine is a primary method for synthesizing perfluoro(allylbenzene).[1] This process involves the complete substitution of hydrogen atoms with fluorine atoms. The reaction is highly exothermic due to the formation of strong C-F and H-F bonds.[1] Modern approaches utilize continuous flow reactors to control the reaction parameters and improve safety and yield.[1]

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Heck-type couplings, provide another route by coupling perfluorinated aryl halides with allylic compounds.[1] This method allows for the specific introduction of the allyl group onto a pre-existing perfluorinated aromatic ring.

Nucleophilic Substitution

Nucleophilic displacement reactions on halogenated perfluorinated compounds with an allyl-containing nucleophile can also yield perfluoro(allylbenzene).[1]

Unique Reactivity and Mechanistic Insights

The unique reactivity of perfluoro(allylbenzene) stems from the interplay between its two key functional groups.

Reactions of the Allyl Group

The double bond in the allyl group is the primary site for a range of reactions, including:

-

Polymerization: Perfluoro(allylbenzene) can undergo polymerization to form fluoropolymers with unique properties.[5][6] The resulting polymers often exhibit high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and advanced materials.[7][8]

-

Addition Reactions: The double bond can readily undergo addition reactions with various reagents, allowing for further functionalization of the molecule.

-

Oxidation: The allylic position is susceptible to oxidation, a reaction that can be used to introduce oxygen-containing functional groups.[1]

Caption: Workflow of Perfluoro(allylbenzene) Polymerization.

Reactions of the Perfluorinated Aromatic Ring

The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, further expanding the synthetic utility of perfluoro(allylbenzene). The reactivity of the ring is comparable to other perfluoroarenes.[9][10]

Spectroscopic Characterization

The identification and characterization of perfluoro(allylbenzene) rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Absence of signals, confirming complete fluorination. |

| ¹⁹F NMR | Complex multiplets in the aromatic and aliphatic regions, characteristic of the C₆F₅ and C₅F₅ groups. |

| ¹³C NMR | Signals in the aromatic and aliphatic regions, with chemical shifts influenced by the attached fluorine atoms. |

| Infrared (IR) Spectroscopy | Strong C-F stretching vibrations, and C=C stretching from the allyl group. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z 298.08, along with characteristic fragmentation patterns.[1][3] |

Table 2: Key Spectroscopic Features for the Characterization of Perfluoro(allylbenzene).

Applications in Research and Drug Development

The unique properties of perfluoro(allylbenzene) make it a valuable tool in various fields.

Advanced Polymer Synthesis

As a monomer, perfluoro(allylbenzene) is used to create high-performance fluoropolymers.[11][12] These polymers can possess:

-

High Thermal Stability: The presence of numerous strong C-F bonds contributes to excellent thermal stability.[13][14]

-

Chemical Resistance: The fluorinated backbone provides resistance to a wide range of chemicals.

-

Low Dielectric Constant: This property is highly desirable for applications in microelectronics.[7]

-

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

Caption: Key Application Areas of Perfluoro(allylbenzene).

Pharmaceutical and Agrochemical Intermediate

Perfluoro(allylbenzene) serves as a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[3] The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties.[15][16][17] Fluorination can lead to:

-

Improved Metabolic Stability: The C-F bond is more stable than the C-H bond, making fluorinated compounds less susceptible to metabolic degradation.[18]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.[19]

-

Increased Lipophilicity: This can improve membrane permeability and bioavailability.[20]

Comparative Analysis with Other Fluorinated Compounds

The uniqueness of perfluoro(allylbenzene) is best understood by comparing it to other classes of fluorinated compounds.

| Compound Class | Key Characteristics | Comparison with Perfluoro(allylbenzene) |

| Perfluoroalkanes | Chemically and thermally inert, low surface energy. | Perfluoro(allylbenzene) is more reactive due to the allyl group and the aromatic ring. |

| Perfluoroalkenes | Reactive double bond, susceptible to nucleophilic attack. | Perfluoro(allylbenzene) offers the additional reactivity of the aromatic ring. |

| Other Perfluoroarenes | Electron-deficient aromatic ring, susceptible to nucleophilic substitution. | Perfluoro(allylbenzene) possesses the added functionality of the allyl group for polymerization and other transformations. |

| Partially Fluorinated Aromatics | Properties are intermediate between hydrocarbons and perfluoroarenes. | Perfluoro(allylbenzene) exhibits the more pronounced effects of full fluorination, such as higher thermal stability and electron deficiency. |

Table 3: Comparison of Perfluoro(allylbenzene) with other classes of fluorinated compounds.

Conclusion

Perfluoro(allylbenzene) is a remarkable molecule that bridges the gap between perfluorinated aromatic and aliphatic chemistry. Its dual functionality, arising from the perfluorinated ring and the reactive allyl group, provides a unique platform for the synthesis of advanced materials and complex bioactive molecules. As research in fluorine chemistry continues to expand, the distinct characteristics of perfluoro(allylbenzene) will undoubtedly lead to new and innovative applications across various scientific disciplines.

References

- 1. Buy Perfluoro(allylbenzene) | 67899-41-6 [smolecule.com]

- 2. Allyl group - Wikipedia [en.wikipedia.org]

- 3. PERFLUOROALLYLBENZENE CAS#: 67899-41-6 [m.chemicalbook.com]

- 4. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coordination–insertion polymerization of polar allylbenzene monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. energypolymergroup.org [energypolymergroup.org]

- 9. researchgate.net [researchgate.net]

- 10. Perfluorocycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 14. researchgate.net [researchgate.net]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Allyl Group in Perfluoro(allylbenzene)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoro(allylbenzene) is a unique molecule where the strong electron-withdrawing nature of the perfluorinated phenyl ring dramatically alters the chemical reactivity of the allyl group. This guide provides a comprehensive technical overview of the synthesis, electronic properties, and characteristic reactions of this compound. We will explore the mechanistic details of its reactivity, offering insights into experimental design and presenting detailed protocols for key chemical transformations. This document aims to be an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science, enabling the strategic use of perfluoro(allylbenzene) in their research and development endeavors.

The Impact of Perfluorination on Allylic Reactivity

The substitution of hydrogen with fluorine atoms in organic molecules instigates profound changes in their chemical and physical properties. In perfluoro(allylbenzene), the complete fluorination of the phenyl ring creates a powerful electron-withdrawing effect that extends to the allyl group.[1] This electronic perturbation is the primary driver for the distinct reactivity of the allyl moiety in perfluoro(allylbenzene) compared to its non-fluorinated analog, allylbenzene.[2] While the allyl group in allylbenzene is susceptible to electrophilic attack, the perfluorophenyl group inverts this reactivity, making the allyl group in perfluoro(allylbenzene) more prone to nucleophilic attack and other unique transformations.

This guide will dissect the reactivity of the allyl group in perfluoro(allylbenzene), with a focus on how the perfluorophenyl substituent governs its behavior in various chemical reactions. We will cover key reaction types including isomerization, nucleophilic additions, and radical reactions, providing a foundational understanding for the design of novel synthetic pathways and the creation of new functional molecules.

Synthesis of Perfluoro(allylbenzene)

A reliable and scalable synthesis of the starting material is paramount for any chemical investigation. Perfluoro(allylbenzene) can be synthesized through several methods, including the direct fluorination of allylbenzene and palladium-catalyzed cross-coupling reactions.[1] A commonly employed laboratory-scale synthesis involves the reaction of hexafluorobenzene with an allyl Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Hexafluorobenzene

-

Magnesium turnings

-

Allyl bromide or allyl chloride[3]

-

Anhydrous diethyl ether or tetrahydrofuran

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), activate magnesium turnings with a small crystal of iodine. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium. The reaction is exothermic and should be controlled. After the addition is complete, gently reflux the mixture to ensure the complete formation of allylmagnesium bromide.

-

Reaction with Hexafluorobenzene: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of hexafluorobenzene in anhydrous diethyl ether. Slowly add the hexafluorobenzene solution to the Grignard reagent.

-

Work-up and Purification: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield perfluoro(allylbenzene).

Unveiling the Reactivity of the Allyl Group

The potent electron-withdrawing character of the perfluorophenyl group deactivates the allyl double bond towards electrophilic attack. In contrast, it increases the acidity of the allylic protons, predisposing them to deprotonation and subsequent reactions.

3.1. Isomerization to Perfluoro(propenyl)benzene

A hallmark reaction of perfluoro(allylbenzene) is its isomerization to the more thermodynamically stable conjugated isomer, perfluoro(propenyl)benzene. This transformation is readily achieved in the presence of a base.[4] The driving force for this rearrangement is the formation of an extended conjugated system involving the double bond and the aromatic ring.

Mechanism of Base-Catalyzed Isomerization

Caption: Base-catalyzed isomerization pathway.

Experimental Protocol: Isomerization Reaction

Materials:

-

Perfluoro(allylbenzene)

-

Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Under an inert atmosphere, dissolve perfluoro(allylbenzene) in anhydrous DMSO.

-

Add a catalytic amount of potassium tert-butoxide.

-

Stir the mixture at room temperature, monitoring the reaction progress by GC-MS or NMR.

-

Once the reaction is complete, quench with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain perfluoro(propenyl)benzene.

3.2. Nucleophilic Reactions

The electron-deficient nature of the perfluorophenyl ring makes the aromatic core susceptible to nucleophilic aromatic substitution (SNA).[5][6][7][8] While the allyl group itself is not directly attacked in this manner, its electronic influence is a key feature of the molecule's overall reactivity. More directly, the electron-withdrawing effect on the allyl double bond can facilitate nucleophilic additions, a reversal of the typical reactivity of alkenes.

Conceptual Workflow for Nucleophilic Addition

Caption: Generalized nucleophilic addition workflow.

3.3. Radical Reactions

The allyl group can also participate in radical reactions. For instance, the addition of radicals across the double bond can be initiated by standard radical initiators. This allows for the introduction of a variety of functional groups.

Summary of Quantitative Data

| Reaction Type | Reagents | Product | Typical Yield (%) |

| Isomerization | K-tert-butoxide in DMSO | Perfluoro(propenyl)benzene | >95[4] |

| Allylic Oxidation | Perfluorooctylseleninic acid / Iodoxybenzene | Allylic alcohol derivative | Varies |

Conclusion and Future Directions

The perfluorophenyl group in perfluoro(allylbenzene) fundamentally alters the reactivity of the allyl moiety, transforming it from a nucleophilic to an electrophilic-like functional group. This unique electronic profile enables a range of chemical transformations that are not readily accessible with conventional allyl compounds. The facile isomerization to the conjugated system and the susceptibility to nucleophilic attack open up new synthetic possibilities. Future research is expected to further exploit this unique reactivity for the development of novel fluorinated materials, pharmaceuticals, and agrochemicals.

References

- 1. Buy Perfluoro(allylbenzene) | 67899-41-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]

- 4. Solvent-free catalytic isomerization of perfluoroalkyl allyl ethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Potential Research Areas Involving Perfluoro(allylbenzene)

This guide provides an in-depth exploration of Perfluoro(allylbenzene) (PFAB), a unique fluorinated monomer, for researchers, scientists, and professionals in drug development. By dissecting its synthesis, reactivity, and potential applications, this document aims to illuminate promising avenues for future research and innovation. The inherent properties of PFAB, stemming from its perfluorinated aromatic ring and reactive allyl group, position it as a valuable building block in polymer chemistry, materials science, and medicinal chemistry.

Understanding Perfluoro(allylbenzene): Synthesis and Unique Properties

Perfluoro(allylbenzene), with the chemical formula C₉F₁₀, is a highly fluorinated organic compound characterized by a pentafluorophenyl group attached to an allyl group where the vinyl hydrogens are also substituted with fluorine.[1][2] This structure imparts a unique combination of chemical inertness, thermal stability, and specific reactivity.[3]

Table 1: Physicochemical Properties of Perfluoro(allylbenzene)

| Property | Value | Reference |

| Molecular Formula | C₉F₁₀ | [1] |

| Molecular Weight | 298.08 g/mol | [1] |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoro-2-propenyl)benzene | [1][2] |

| CAS Number | 67789-41-6 | [1] |

The synthesis of PFAB can be approached through several routes, each with its own advantages and considerations for scalability and purity.

Synthetic Pathways to Perfluoro(allylbenzene)

-

Direct Fluorination: This method involves the direct reaction of allylbenzene with elemental fluorine, typically diluted with an inert gas, to replace all hydrogen atoms with fluorine. While conceptually straightforward, this process is highly exothermic and requires specialized equipment to control the reaction and handle the corrosive nature of fluorine gas.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: A more controlled approach involves the Heck-type coupling of a perfluorinated aryl halide (e.g., pentafluorobromobenzene) with an allylating agent.[4][5] This method offers greater functional group tolerance and regioselectivity. The choice of palladium catalyst, ligands, base, and solvent are critical for optimizing the reaction yield and minimizing side products.[6][7][8]

-

Nucleophilic Aromatic Substitution (SNA_r): The high electrophilicity of the perfluorinated aromatic ring allows for nucleophilic substitution of a fluorine atom by an appropriate allyl nucleophile. This pathway can be effective but may require harsh reaction conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis of Perfluoro(allylbenzene) (Illustrative)

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add pentafluorobromobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable solvent (e.g., anhydrous toluene).

-

Reagent Addition: Add allyl-tributylstannane (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. Optimization of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Polymer Chemistry: Harnessing the Reactivity of the Perfluoroallyl Group

The presence of the perfluoroallyl group makes PFAB a promising monomer for the synthesis of novel fluorinated polymers. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the double bond.

Potential Polymerization Mechanisms

-

Free-Radical Polymerization: The perfluoroallyl double bond can potentially undergo free-radical polymerization initiated by thermal or photochemical initiators. The resulting poly(perfluoro(allylbenzene)) would be expected to exhibit high thermal stability, chemical resistance, and a low refractive index. The polymerization kinetics and polymer properties will be highly dependent on the initiator and reaction conditions.

-

Coordination-Insertion Polymerization: Transition metal catalysts, particularly those based on late transition metals (e.g., Palladium, Nickel), could mediate the polymerization of PFAB.[9][10] This approach offers the potential for greater control over the polymer's microstructure (e.g., tacticity), which in turn influences its physical and mechanical properties. The challenge lies in finding a catalyst system that is not deactivated by the fluorine atoms.

-

Ring-Opening Metathesis Polymerization (ROMP): While PFAB itself is not a cyclic olefin, it could potentially be used as a co-monomer in ROMP to introduce perfluoroaryl side chains into the polymer backbone.[11][12][13][14] This would allow for the tuning of polymer properties such as solubility, surface energy, and thermal stability.

dot

Caption: Potential polymerization pathways for Perfluoro(allylbenzene).

Anticipated Polymer Properties and Applications

Polymers derived from PFAB are expected to possess a unique combination of properties:

-

High Thermal Stability: The strong carbon-fluorine bonds would contribute to excellent thermal and thermo-oxidative stability.

-

Chemical Inertness: The perfluorinated structure would render the polymer resistant to a wide range of chemicals and solvents.

-

Low Refractive Index: Fluorinated polymers typically exhibit low refractive indices, making them suitable for optical applications such as coatings for lenses and optical fibers.

-

Low Surface Energy: The fluorinated surface would lead to hydrophobic and oleophobic properties, desirable for anti-fouling and self-cleaning coatings.

-

Low Dielectric Constant: The low polarizability of the C-F bond suggests that PFAB-based polymers could be excellent low-k dielectric materials for microelectronics.

Materials Science: Designing Advanced Functional Materials

The unique properties of PFAB make it an attractive component for the design of high-performance materials.

Functional Coatings

The low surface energy and high stability of PFAB-based polymers make them ideal candidates for protective and functional coatings. Research in this area could focus on:

-

Hydrophobic and Oleophobic Surfaces: Developing superhydrophobic and oleophobic coatings for applications ranging from self-cleaning windows to stain-resistant textiles.

-

Anti-reflective Coatings: Utilizing the low refractive index of PFAB-derived polymers for optical devices.

-

Chemically Resistant Linings: Creating coatings for chemical reactors and storage tanks that can withstand harsh chemical environments.

Separation Membranes

The incorporation of PFAB into polymer membranes could enhance their performance in various separation processes. The rigid perfluorinated groups can create well-defined free volume elements, potentially leading to membranes with high permeability and selectivity for gas and liquid separations.

Medicinal Chemistry and Drug Development: The Role of the Perfluoroallyl Moiety

The introduction of fluorine and fluorinated groups into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[15][16] The perfluoroallyl moiety offers a unique combination of a perfluorinated aromatic ring and a reactive handle for further functionalization.

As a Bioactive Scaffold

The pentafluorophenyl group can engage in non-covalent interactions, such as halogen bonding and π-stacking with biological targets, while the perfluoroallyl group can be used to attach the molecule to other pharmacophores. Research could explore the synthesis of libraries of PFAB derivatives for screening against various biological targets.

In the Synthesis of Fluorinated Pharmaceutical Intermediates

PFAB can serve as a versatile intermediate for the synthesis of more complex fluorinated molecules.[2][3][17] The allyl group can be functionalized through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functional groups.

dot

Caption: Workflow for utilizing PFAB in drug discovery.

Advanced Synthetic Applications: A Versatile Building Block

Beyond its use as a monomer, the dual reactivity of the perfluorinated ring and the allyl group in PFAB opens up possibilities for its use in complex organic synthesis.

Cycloaddition Reactions

The electron-deficient perfluoroallyl double bond could act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to complex fluorinated carbocyclic and heterocyclic systems.[18][19][20][21][22]

Cross-Coupling and C-H Functionalization Reactions

The C-F bonds on the aromatic ring could be selectively activated for cross-coupling reactions, allowing for the synthesis of multifunctional aromatic compounds. Additionally, the allylic C-H bonds could be targeted for functionalization, further expanding the synthetic utility of this molecule.

Conclusion

Perfluoro(allylbenzene) stands as a molecule with significant untapped potential. Its unique combination of a stable, electron-deficient aromatic system and a reactive allyl group makes it a compelling candidate for exploration in polymer chemistry, materials science, and medicinal chemistry. Future research focused on controlled polymerization, incorporation into functional materials, and exploration of its synthetic utility is poised to unlock novel technologies and applications. This guide serves as a foundational blueprint to inspire and direct such endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaceutical intermediates、Fluorinated pharmaceutical intermediates、intermediates custom synthesis、pharmaceutical raw materials-Allfluoro Pharmaceutical Company Limited [allfluoro.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Heck Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Coordination–insertion polymerization of polar allylbenzene monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Z-Selective and Syndioselective Ring-Opening Metathesis Polymerization (ROMP) Initiated by MonoAryloxidePyrrolide (MAP) Catalysts [dspace.mit.edu]

- 14. Combining Metal-Free and Metal-Mediated Ring-Opening Metathesis Polymerization for Efficient Synthesis of Bottlebrush Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Discovering the applications of Perfluoro(allylbenzene) in materials science

An In-Depth Technical Guide to the Applications of Perfluoro(allylbenzene) in Materials Science

Abstract

Perfluoro(allylbenzene) (C₉F₁₀) is a unique fluorinated molecule distinguished by a fully fluorinated aromatic ring and a perfluorinated allyl group. This structure imparts a combination of high thermal stability, chemical inertness, and low surface energy, making it a valuable building block in advanced materials science.[1] This guide explores the core applications of Perfluoro(allylbenzene), focusing on its role as a specialty monomer in the synthesis of high-performance fluoropolymers and its use in creating low-energy, hydrophobic surfaces. We will delve into the scientific principles, provide exemplary experimental protocols, and present quantitative data to illustrate the transformative potential of this compound for researchers and materials developers.

Introduction: The Unique Value Proposition of Perfluoro(allylbenzene)

In the quest for materials with superior performance, organofluorine compounds are indispensable. The substitution of hydrogen with fluorine atoms in organic molecules leads to materials with enhanced oxidative resistance, exceptional thermal and chemical stability, and unique surface properties.[1] Perfluoro(allylbenzene) stands out due to its dual-functionality:

-

A Perfluorinated Core: The C₆F₅- and -C₃F₅ groups provide the characteristic stability and inertness associated with fluorocarbons. Polymers incorporating these units are inherently resistant to thermal degradation, chemical attack, and UV radiation.[2]

-

A Reactive Allyl Group: The perfluoroallyl double bond (-CF=CF₂) serves as a reactive handle for polymerization, allowing this stable building block to be incorporated into macromolecular architectures.[1] This reactive site is the key to unlocking its potential as a versatile monomer.

This combination allows for the synthesis of specialty polymers and surfaces that leverage the robust nature of perfluorinated chains.